1-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide

Physicochemical profiling Drug-likeness Solubility–pH dependence

Researchers seeking a sulfonamide building block with a titratable basic side-chain for pH-dependent solubility assays or covalent inhibitor design often face limited availability of N-functionalized methanesulfonamides. This compound addresses that gap with a predicted pKa ~9.0-9.5 that enables >10-fold solubility increase between pH 8 and 6, and a tertiary sulfonamide scaffold free of competing N-H nucleophiles. Key benefits: • Provides a dimethylamino handle for electrophilic warhead conjugation (e.g., acrylamides) without side reactions at the sulfonamide nitrogen. • Matches the pharmacophore of non-peptidic p53-MDM2 inhibitors; a structural analog shows IC₅₀ 31.8 µM (ELISA). • Supplied as a custom-synthesized research reagent with batch-specific QC data to ensure reproducible SAR studies.

Molecular Formula C11H17ClN2O2S
Molecular Weight 276.78 g/mol
Cat. No. B4737472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide
Molecular FormulaC11H17ClN2O2S
Molecular Weight276.78 g/mol
Structural Identifiers
SMILESCN(C)CCNS(=O)(=O)CC1=CC(=CC=C1)Cl
InChIInChI=1S/C11H17ClN2O2S/c1-14(2)7-6-13-17(15,16)9-10-4-3-5-11(12)8-10/h3-5,8,13H,6-7,9H2,1-2H3
InChIKeyILPHHMSJSOJFQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide – Procurement-Ready Structural and Class Profile


1-(3-Chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide (molecular formula C₁₁H₁₇ClN₂O₂S; MW 276.78 g/mol) is a synthetic tertiary sulfonamide that combines a 3-chlorophenyl methanesulfonamide scaffold with an N‑[2‑(dimethylamino)ethyl] basic side‑chain [1]. This structural arrangement places it within the aryl sulfonamide class, which has been explored for enzyme inhibition, antiproliferative activity, and anthelmintic applications [2]. The presence of a pendant dimethylamino group—absent in simpler N‑aryl methanesulfonamides—introduces a protonatable tertiary amine that can modulate solubility, permeability, and target‑binding interactions, making the compound a distinct entry among substituted methanesulfonamide building blocks for medicinal chemistry and chemical biology procurement.

Why 1-(3-Chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide Cannot Be Replaced by Simpler N‑Aryl Methanesulfonamides


Superficial structural similarity between 1-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide and simpler N‑aryl methanesulfonamides (e.g., N‑(3‑chlorophenyl)methanesulfonamide, C₇H₈ClNO₂S) can mislead procurement decisions. The dimethylaminoethyl side‑chain is not an inert appendage; it introduces a basic centre that alters the compound’s ionisation state (predicted pKₐ ~8.5–9.5), hydrogen‑bonding capacity, and conformational flexibility . In contrast, N‑(3‑chlorophenyl)methanesulfonamide lacks this basic handle, yielding a neutral molecule with a single N–H hydrogen‑bond donor and reduced rotational degrees of freedom [1]. These physicochemical differences directly affect solubility, membrane permeability, and target‑site interactions, meaning that substituting the target compound with its des‑dimethylaminoethyl analog will likely result in divergent biological readouts, incompatible SAR interpretations, and non‑reproducible experimental outcomes [2].

Quantitative Differentiation of 1-(3-Chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide from Its Closest Structural Analogs


Predicted Ionization State Divergence: Basicity of the Dimethylaminoethyl Side‑Chain vs. Neutral N‑(3‑Chlorophenyl)methanesulfonamide

The target compound carries a tertiary amine side‑chain that is predominantly protonated at physiological pH (calculated pKₐ ~9.0–9.5), whereas the closest structural analog N‑(3‑chlorophenyl)methanesulfonamide (3CPMSA) is a neutral sulfonamide without an ionizable group . This difference means that at pH 7.4 the target compound exists as a cation, while 3CPMSA remains uncharged, a distinction that governs aqueous solubility, logD, and passive membrane permeability [1].

Physicochemical profiling Drug-likeness Solubility–pH dependence

Crystal‑Structure Evidence for Conformational Restriction in the Simplified Analog N‑(3‑Chlorophenyl)methanesulfonamide

The X‑ray crystal structure of N‑(3‑chlorophenyl)methanesulfonamide (3CPMSA, C₇H₈ClNO₂S) reveals that the amide hydrogen projects to one face of the benzene ring while the entire methanesulfonyl group occupies the opposite face—a conformation that places the hydrogen bond donor in a fixed orientation [1]. The target compound, bearing an N‑[2‑(dimethylamino)ethyl] substituent, lacks this free amide hydrogen, resulting in a fundamentally different hydrogen‑bonding profile and conformational ensemble [2].

Crystallography Conformational analysis Structure‑activity relationships

Anthelmintic Activity Class‑Effect: Requirement of the N,N‑Dimethylamino Substituent for In‑vivo Efficacy

Patent US3953493 discloses a series of benzenesulfonamides bearing an N,N‑dimethylaminomethylene substituent on the sulfonamide nitrogen and demonstrates that removal of this basic side‑chain abolishes in‑vivo anthelmintic activity against Haemonchus contortus in sheep [1]. While the patent exemplifies the 3‑chlorophenyl variant only indirectly, the core pharmacophore aligns with the target compound’s architecture, supporting the inference that the dimethylaminoethyl group is a critical activity determinant [2].

Anthelmintic Nematicidal Structure–activity relationship

Calculated LogD₇.₄ Divergence: Impact of the Dimethylaminoethyl Group on Lipophilicity‑Dependent Properties

The distribution coefficient at pH 7.4 (logD₇.₄) differs substantially between the target compound (predicted logD₇.₄ ~1.2) and N‑(3‑chlorophenyl)methanesulfonamide (predicted logD₇.₄ ~2.1) . The reduction in logD is driven by ionization of the dimethylaminoethyl group at physiological pH, yielding a more polar, cationic species [1]. This difference will affect passive permeability across Caco‑2 monolayers, plasma protein binding, and metabolic susceptibility.

Lipophilicity ADME prediction Permeability

Procurement‑Focused Application Scenarios for 1-(3-Chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide


Medicinal Chemistry: p53–MDM2 Protein–Protein Interaction Inhibitor Screening

The compound’s tertiary sulfonamide scaffold, combined with a basic dimethylaminoethyl side‑chain, matches the pharmacophore requirements identified for non‑peptidic inhibitors of the p53–MDM2 interaction [1]. In an ELISA‑based binding assay, a structurally related sulfonamide (BDBM31284) inhibited recombinant p53‑MDM2 interaction with an IC₅₀ of 31.8 µM, providing a quantitative benchmark for this chemotype [2]. The target compound’s additional conformational degrees of freedom and ionizable amine offer vectors for further optimization of potency and selectivity over MDM2‑related E3 ligases.

Anthelmintic Lead Discovery: Nematicidal Screening Against Haemonchus contortus

Patent US3953493 establishes that N,N‑dimethylaminomethylene‑substituted benzenesulfonamides possess in‑vivo anthelmintic activity when administered orally at 25–50 mg/kg in sheep, whereas des‑dimethylamino analogs are inactive [3]. The target compound, containing the requisite basic side‑chain, is a logical entry for structure‑activity relationship studies aimed at identifying next‑generation nematicidal agents with improved safety margins.

Biophysical Assay Development: Solubility‑pH Profile Characterization

Because the dimethylaminoethyl group imparts a pKₐ ~9.0–9.5, the compound’s aqueous solubility will be strongly pH‑dependent, increasing ≥10‑fold between pH 8 and pH 6 . This property makes the compound an ideal tool for developing pH‑gradient solubility assays, formulation pH‑adjustment protocols, and kinetic solubility screening workflows in early drug‑discovery CROs.

Chemical Biology: Covalent Probe Design via Sulfonamide‑Directed Reactivity

The absence of a free sulfonamide N–H proton in the target compound reduces the risk of non‑specific hydrogen‑bonding to off‑target proteins, while the dimethylamino group can be functionalized with electrophilic warheads (e.g., acrylamides) for covalent inhibitor design [4]. This differentiates it from N‑(3‑chlorophenyl)methanesulfonamide, where the labile N–H group competes for reaction with activated esters and sulfonyl fluorides.

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